2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol
Description
2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol is a synthetic organic compound characterized by a fluorinated aromatic ring, an ethanol moiety, and a 1-aminoethyl substituent. Its structure comprises:
- A 3-fluorophenoxy group (aromatic ring with fluorine at the 3-position and an ether linkage).
- A 1-aminoethyl group (-CH₂CH₂NH₂) attached to the 2-position of the aromatic ring.
- An ethanol group (-CH₂CH₂OH) linked via the phenoxy oxygen.
Properties
IUPAC Name |
2-[2-(1-aminoethyl)-3-fluorophenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-7(12)10-8(11)3-2-4-9(10)14-6-5-13/h2-4,7,13H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXBJIIDGCBMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)OCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol typically involves the reaction of 3-fluorophenol with ethylene oxide to form 2-(3-fluorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-[2-(1-Aminoethyl)-3-fluorophenoxy]acetaldehyde or 2-[2-(1-Aminoethyl)-3-fluorophenoxy]acetic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: 2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its aminoethyl group can interact with biological targets, making it useful in the design of enzyme inhibitors or receptor ligands.
Medicine: The compound’s potential medicinal applications include its use in the development of pharmaceuticals. Its structure allows for modifications that can enhance its activity and selectivity towards specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and polymers. Its unique properties make it valuable in the formulation of products with specific performance characteristics.
Mechanism of Action
The mechanism of action of 2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol involves its interaction with molecular targets through its amino and fluorophenoxy groups. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, while the fluorophenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound 1: 2-Amino-2-(2-fluorophenyl)ethanol (CAS 224434-02-0)
- Structure: Fluorine at the 2-position of the phenyl ring; amino group (-NH₂) directly attached to the ethanol’s β-carbon.
- Key Differences: The amino group is on the ethanol’s carbon rather than an ethyl chain. Fluorine is at the 2-position (vs. 3-position in the target compound).
- Implications: Altered electronic effects due to fluorine position (ortho vs. meta).
Compound 2: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol (CAS 1035490-73-3)
- Structure: Trifluoromethyl (-CF₃) at the 3-position of the phenyl ring; amino group on the ethanol’s β-carbon.
- Key Differences: Trifluoromethyl group (stronger electron-withdrawing effect) replaces fluorine. Amino group placement differs from the target’s ethyl-linked amine.
- Implications :
- Increased lipophilicity due to -CF₃, possibly enhancing blood-brain barrier penetration.
- -CF₃ may stabilize the aromatic ring against metabolic degradation.
Substituent Identity and Electronic Effects
Compound 4: 2-[[3-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol (CAS 774192-30-2)
- Structure: Chlorophenyl methoxy group; methylamino substituent on ethanol.
- Key Differences: Chlorine (larger, less electronegative) replaces fluorine. Methylamino (-NHCH₃) vs. aminoethyl (-CH₂CH₂NH₂).
- Implications: Chlorine’s polarizability may enhance van der Waals interactions in hydrophobic pockets. Methylamino reduces steric hindrance compared to aminoethyl.
Compound 5: 1-{2-[4-(1-Aminoethyl)-2-methoxyphenoxy]propanoyl}-3-methylurea (ChemBK)
- Structure: Aminoethyl-phenoxy core with a propanoyl-urea extension.
- Key Differences: Urea and propanoyl groups add hydrogen-bonding sites. Methoxy substituent at the 2-position.
- Implications :
- Enhanced solubility due to urea’s polarity.
- Methoxy group may alter π-π stacking interactions.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
Fluorine Position: Meta-fluorine (target compound) vs.
Amino Group Placement: Ethyl-linked amines (target) vs. ethanol-bound amines (Compounds 1, 15) alter steric and electronic profiles, impacting solubility and target engagement .
Functional Group Swaps: Replacing ethanol with ethylamine (Compound 3) increases basicity, which could enhance ion-pair interactions in acidic environments .
Lipophilicity : Trifluoromethyl (Compound 15) and chlorophenyl (Compound 13) groups increase lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 2-[2-(1-aminoethyl)-3-fluorophenoxy]ethanol in laboratory settings?
- Methodological Answer :
- Static discharge prevention : Use grounded equipment and conductive containers during transfer .
- Storage : Store in a locked, well-ventilated area at 4°C to minimize degradation and flammability risks .
- Exposure control : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile steps .
- Emergency measures : For skin contact, rinse immediately with water and remove contaminated clothing. For ingestion, seek medical attention and provide SDS to physicians .
Q. What synthetic routes are available for this compound?
- Methodological Answer :
- Key steps :
Aminoethyl introduction : React 3-fluorophenol with 1-aminoethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Ethanol linkage : Use Williamson ether synthesis with ethylene oxide or glycol derivatives .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (≥95% purity) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm fluorine coupling patterns (e.g., 3-fluorophenyl protons at δ 6.8–7.2 ppm) and ethanol moiety (δ 3.6–4.0 ppm) .
- FT-IR : Identify O-H (3200–3600 cm⁻¹), C-F (1100–1250 cm⁻¹), and N-H (3300–3500 cm⁻¹) stretches .
- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for fluorinated aromatic derivatives?
- Methodological Answer :
- Case study : If ¹H NMR shows unexpected splitting, perform 2D NMR (COSY, HSQC) to distinguish coupling from adjacent protons versus fluorine .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
- Controlled experiments : Synthesize analogs (e.g., bromo or methyl derivatives) to isolate electronic effects of fluorine .
Q. What strategies optimize reaction yields in multi-step syntheses involving fluorophenol intermediates?
- Methodological Answer :
- Catalyst screening : Test palladium or copper catalysts for C-F bond activation in coupling reactions .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates .
- DOE approach : Use factorial design to optimize temperature (40–80°C), stoichiometry (1:1.2–1:1.5), and reaction time (6–24 hrs) .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?
- Methodological Answer :
- SAR framework :
| Derivative | Substitution | Bioactivity Trend | Reference |
|---|---|---|---|
| Bromo | 5-Br | Increased cytotoxicity (IC₅₀ ↓20%) | |
| Methyl | 4-CH₃ | Reduced solubility (logP ↑0.5) |
- Mechanistic insight : Fluorine’s electronegativity enhances binding affinity to target proteins (e.g., kinases) via dipole interactions .
Q. What analytical techniques are critical for assessing purity in fluorinated amino alcohols?
- Methodological Answer :
- HPLC : Use C18 column (ACN/water + 0.1% TFA) with UV detection (λ = 254 nm). Monitor for byproducts (e.g., unreacted phenol) .
- Karl Fischer titration : Quantify water content (<0.5% for stability) .
- Elemental analysis : Confirm C, H, N, F percentages (deviation ≤0.3%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported stability data for fluorinated ethanol derivatives?
- Methodological Answer :
- Hypothesis testing :
Oxidative stability : Expose samples to O₂ (40°C/75% RH) and monitor degradation via HPLC .
pH dependence : Test stability in buffers (pH 2–10) to identify hydrolytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
